2-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide
Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide is a useful research compound. Its molecular formula is C25H28N2O3S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.18206393 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives for Disaccharides : A study by Wyss and Kiss (1975) involved the synthesis of derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, which are useful as starting materials for disaccharides. This process involves several steps, including blocking hydroxyl groups of the amino sugar and selective acylation or sulfonylation (Wyss & Kiss, 1975).
Cardiac Electrophysiological Activity : Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which showed potency in the in vitro Purkinje fiber assay. These compounds are seen as selective class III agents with potential applications in treating arrhythmias (Morgan et al., 1990).
Inhibitors of Carbonic Anhydrase : Research by Ulus et al. (2013) involved the synthesis of 4-amino-N-(4-sulfamoylphenyl)benzamide for creating novel acridine sulfonamide compounds. These compounds act as inhibitors of the carbonic anhydrase metalloenzyme, particularly isoforms hCA I, II, and VII. Such inhibitors have applications in treating a variety of disorders, including glaucoma, epilepsy, and mountain sickness (Ulus et al., 2013).
Water-soluble Amino Acid Derivatives as Prodrugs : Larsen et al. (1988) synthesized and evaluated various N-acyl derivatives of the model sulfonamide N-methyl-p-toluenesulfonamide as potential prodrug forms. These compounds show promise in delivering sulfonamide drugs more effectively in the body (Larsen, Bundgaard & Lee, 1988).
Synthesis of Novel Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers used in preparing thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in water purification and environmental applications (Liu et al., 2012).
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)21-15-10-11-19(3)24(21)26-25(28)22-14-8-9-16-23(22)27(31(4,29)30)17-20-12-6-5-7-13-20/h5-16,18H,17H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPXCMINEYGSEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.